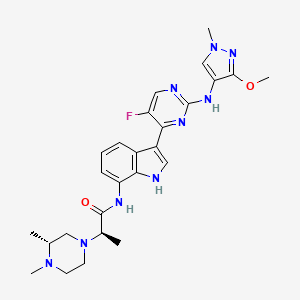
Jak1-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jak1-IN-4 is a selective inhibitor of Janus kinase 1 (JAK1), a member of the Janus kinase family involved in the JAK/STAT signaling pathway. This pathway plays a crucial role in various cellular processes, including immune response, cell growth, and differentiation. Inhibition of JAK1 has therapeutic potential in treating inflammatory and autoimmune diseases, as well as certain cancers .
Métodos De Preparación
The synthesis of Jak1-IN-4 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a pyrrolopyridine core, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processes to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Jak1-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings Major products formed from these reactions depend on the specific reagents and conditions used, leading to various derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
Jak1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK/STAT signaling pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the effects of JAK1 inhibition on cell signaling, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain cancers
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the JAK/STAT pathway
Mecanismo De Acción
Jak1-IN-4 exerts its effects by selectively inhibiting the enzymatic activity of JAK1. This inhibition prevents the phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins, thereby blocking downstream signaling events. The molecular targets of this compound include the ATP-binding site of JAK1, where it competes with ATP to inhibit kinase activity. This disruption of the JAK/STAT pathway leads to reduced expression of pro-inflammatory cytokines and other mediators involved in disease pathogenesis .
Comparación Con Compuestos Similares
Jak1-IN-4 is compared with other JAK inhibitors, such as tofacitinib, ruxolitinib, and baricitinib. While these compounds also target the JAK/STAT pathway, this compound is unique in its high selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2). This selectivity reduces the risk of off-target effects and enhances its therapeutic potential . Similar compounds include:
Tofacitinib: A pan-JAK inhibitor with activity against JAK1, JAK2, and JAK3.
Ruxolitinib: A selective inhibitor of JAK1 and JAK2, used primarily for myelofibrosis and polycythemia vera.
Baricitinib: A selective inhibitor of JAK1 and JAK2, approved for the treatment of rheumatoid arthritis
Propiedades
Fórmula molecular |
C26H32FN9O2 |
|---|---|
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
(2R)-2-[(3R)-3,4-dimethylpiperazin-1-yl]-N-[3-[5-fluoro-2-[(3-methoxy-1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]propanamide |
InChI |
InChI=1S/C26H32FN9O2/c1-15-13-36(10-9-34(15)3)16(2)24(37)30-20-8-6-7-17-18(11-28-23(17)20)22-19(27)12-29-26(32-22)31-21-14-35(4)33-25(21)38-5/h6-8,11-12,14-16,28H,9-10,13H2,1-5H3,(H,30,37)(H,29,31,32)/t15-,16-/m1/s1 |
Clave InChI |
HKMXSVZYKLTDAP-HZPDHXFCSA-N |
SMILES isomérico |
C[C@@H]1CN(CCN1C)[C@H](C)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=CN(N=C5OC)C |
SMILES canónico |
CC1CN(CCN1C)C(C)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=CN(N=C5OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


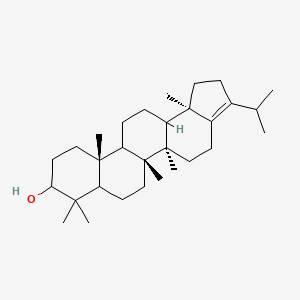

![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
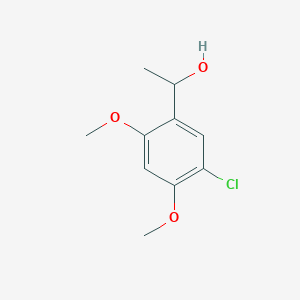

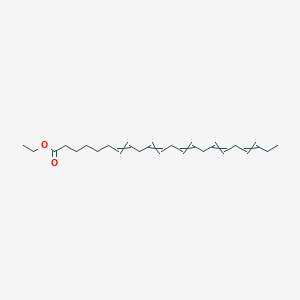
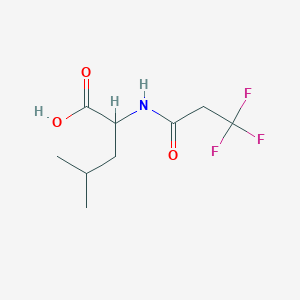
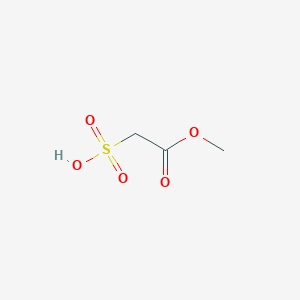
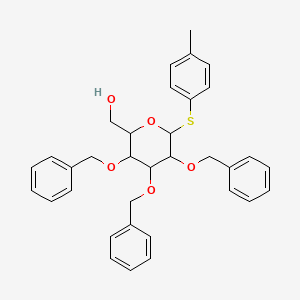
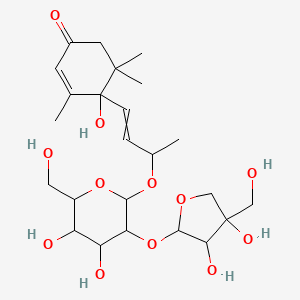
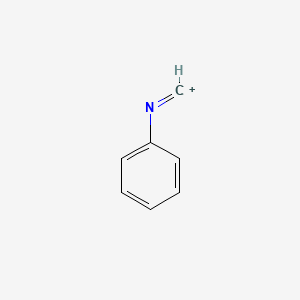
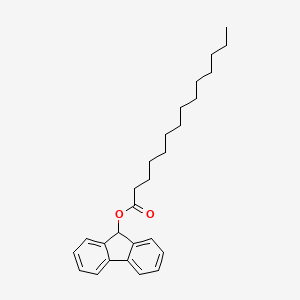
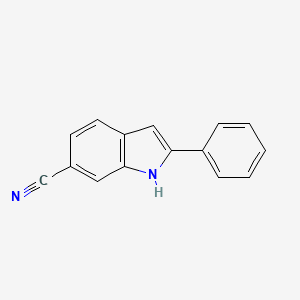
![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B12432654.png)
